
Tridecanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of two cyano groups (-C≡N) at each end of a tridecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tridecanedinitrile can be synthesized through several methods. One common approach involves the reaction of 1,11-dibromoundecane with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atoms are replaced by cyano groups .
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Tridecanedinitrile undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of this compound yields tridecanoic acid.
Substitution: The cyano groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C catalyst.
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Reduction: Tridecanediamine.
Hydrolysis: Tridecanoic acid.
Substitution: Various substituted tridecanes.
Applications De Recherche Scientifique
Tridecanedinitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Used in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of tridecanedinitrile largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the cyano groups are converted to amines, which can then interact with various biological targets. The molecular pathways involved include nucleophilic attack and subsequent transformations .
Comparaison Avec Des Composés Similaires
- 1,11-Dicyanoundecane
- 1,11-Undecanedicarbonitrile
- 1,13-Tridecanedinitrile
Comparison: Tridecanedinitrile is unique due to its specific chain length and the presence of two cyano groups. Compared to shorter or longer chain dinitriles, it offers distinct reactivity and properties, making it suitable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
6006-37-7 |
|---|---|
Formule moléculaire |
C13H22N2 |
Poids moléculaire |
206.33 g/mol |
Nom IUPAC |
tridecanedinitrile |
InChI |
InChI=1S/C13H22N2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-11H2 |
Clé InChI |
RMWAOHBYAMMDGT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCC#N)CCCCCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


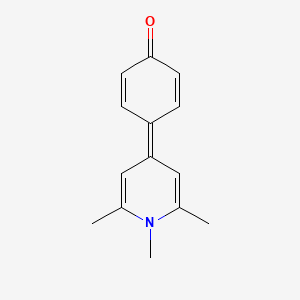
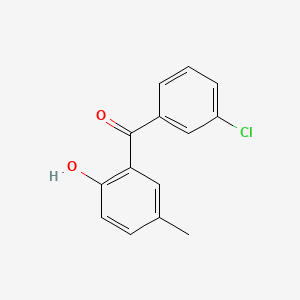
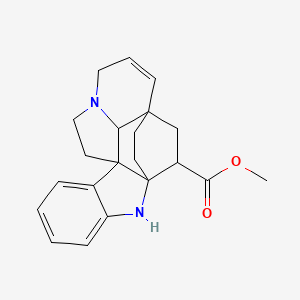
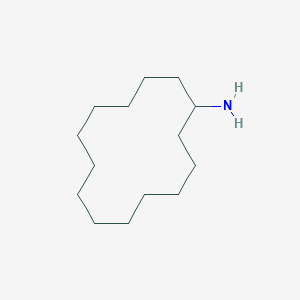
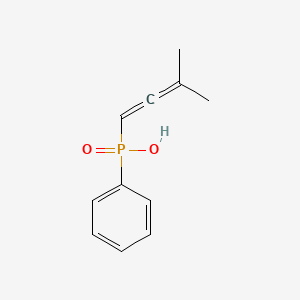
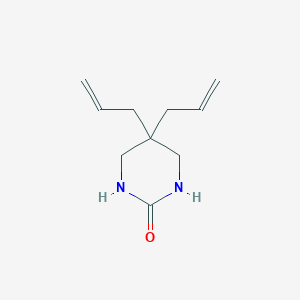
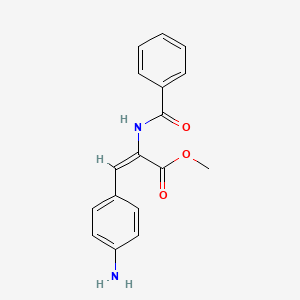

![Butyl 5-amino-2-[(cyclohexylmethyl)(methylcarbamoyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B14741315.png)
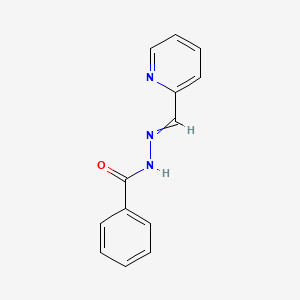
![N-butyl-N-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14741337.png)
![N-(2-chloroethyl)-1-(2-methoxyphenyl)-N-[1-(2-methoxyphenyl)propan-2-yl]propan-2-amine](/img/structure/B14741347.png)
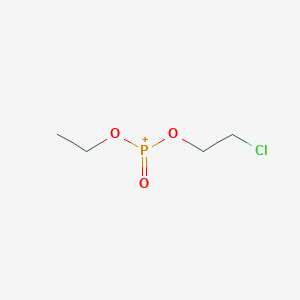
![Bicyclo[2.2.1]heptane-2,2,3,3-tetracarbonitrile](/img/structure/B14741362.png)
